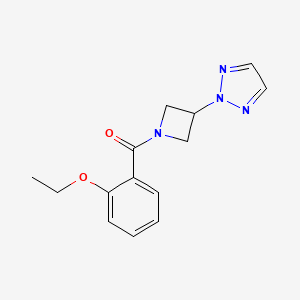

(1-(2-éthoxyphényl)-3-(2H-1,2,3-triazol-2-yl)azétidin-1-yl)méthanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-ethoxyphenyl)methanone: is a synthetic organic compound that features a triazole ring, an azetidine ring, and an ethoxyphenyl group

Applications De Recherche Scientifique

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions.

Materials Science: It can be incorporated into polymers to enhance their properties.

Biology and Medicine:

Drug Development: Potential use as a pharmacophore in the design of new drugs.

Biological Probes: Can be used in the development of probes for biological imaging.

Industry:

Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Material Engineering: Application in the development of advanced materials with specific properties.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as imidazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .

Biochemical Pathways

For instance, imidazole derivatives have been found to inhibit tubulin polymerization, which is crucial for cell division .

Result of Action

Compounds with similar structures have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Analyse Biochimique

Biochemical Properties

Compounds containing a 1,2,3-triazole ring are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities

Cellular Effects

It is known that compounds containing a 1,2,3-triazole ring can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-ethoxyphenyl)methanone typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Azetidine Ring Formation: The azetidine ring can be synthesized via a cyclization reaction involving a suitable precursor.

Coupling Reactions: The triazole and azetidine rings are then coupled with the ethoxyphenyl group using appropriate coupling reagents and conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group.

Reduction: Reduction reactions can be performed on the triazole ring.

Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Oxidized derivatives of the ethoxyphenyl group.

Reduction: Reduced triazole derivatives.

Substitution: Substituted azetidine derivatives.

Comparaison Avec Des Composés Similaires

- (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-methoxyphenyl)methanone

- (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-methylphenyl)methanone

Uniqueness:

- Structural Features: The presence of both the triazole and azetidine rings in conjunction with the ethoxyphenyl group makes this compound unique.

- Reactivity: The combination of these functional groups provides a distinct reactivity profile, allowing for diverse chemical transformations.

Activité Biologique

The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-ethoxyphenyl)methanone is a novel synthetic organic molecule that combines a triazole ring with an azetidine moiety and an ethoxyphenyl group. This unique structural configuration suggests potential biological activities that are of significant interest in medicinal chemistry and pharmacology.

The molecular formula of the compound is C15H16N4O, with a molecular weight of approximately 284.31 g/mol. It typically appears as a white to off-white solid and exhibits moderate solubility in organic solvents.

Biological Activity Overview

Preliminary studies have indicated that compounds containing azetidine and triazole motifs often exhibit a range of biological activities, including:

- Antiviral Activity : Azetidinone derivatives have shown promise against various viral infections, including influenza and coronaviruses. For instance, related azetidinone compounds have demonstrated effective inhibition of human coronavirus (229E) with EC50 values indicating moderate antiviral potential .

- Anticancer Properties : Certain azetidinone derivatives have been recognized for their ability to inhibit cancer cell proliferation. Compounds similar to (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-ethoxyphenyl)methanone have been shown to induce apoptosis in various cancer cell lines, including breast and prostate cancers .

- Anti-inflammatory Effects : The presence of the triazole moiety is often associated with anti-inflammatory properties. Compounds with similar structures have been studied for their potential to modulate inflammatory pathways .

The biological activity of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-ethoxyphenyl)methanone may be attributed to several mechanisms:

- Inhibition of Viral Replication : The compound may interfere with viral entry or replication processes through direct interaction with viral proteins or host cell receptors.

- Induction of Apoptosis : Similar compounds have been observed to activate apoptotic pathways in cancer cells, potentially through the modulation of caspases or other pro-apoptotic factors.

- Modulation of Inflammatory Mediators : The triazole ring could interact with signaling pathways involved in inflammation, leading to reduced production of pro-inflammatory cytokines.

Case Study 1: Antiviral Activity

A study investigating azetidinone derivatives found that certain compounds exhibited significant antiviral activity against human coronavirus (229E). The compound trans-11f showed an EC50 value of 45 µM, demonstrating its potential as a lead compound for further development .

Case Study 2: Anticancer Activity

Research on azetidinone derivatives revealed that specific compounds could inhibit the growth of MCF-7 breast cancer cells at nanomolar concentrations. These findings highlight the potential of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-ethoxyphenyl)methanone in cancer therapeutics .

Data Tables

Propriétés

IUPAC Name |

(2-ethoxyphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2/c1-2-20-13-6-4-3-5-12(13)14(19)17-9-11(10-17)18-15-7-8-16-18/h3-8,11H,2,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FREXDGQPLHCKID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N2CC(C2)N3N=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.